4-(Benzyloxy)-2-fluoroaniline CAS number 190060-72-1
4-(Benzyloxy)-2-fluoroaniline CAS number 190060-72-1
An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline (CAS 190060-72-1): Synthesis, Characterization, and Applications
Abstract
4-(Benzyloxy)-2-fluoroaniline is a valuable substituted aniline that serves as a key synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom and a benzyloxy group on the aniline scaffold imparts unique electronic and steric properties, making it a strategic building block for creating complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-fluoroaniline, including a plausible, detailed synthetic pathway, in-depth analytical and spectroscopic characterization methods, its applications in research and development, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Physicochemical and Structural Properties
4-(Benzyloxy)-2-fluoroaniline is a polysubstituted aromatic amine. Its core structure consists of an aniline ring substituted with a fluorine atom ortho to the amino group and a benzyloxy group para to the amino group. This substitution pattern dictates its reactivity and utility as a chemical intermediate.
| Property | Value | Source(s) |
| CAS Number | 190060-72-1 | [3][4] |
| Molecular Formula | C₁₃H₁₂FNO | |
| Molecular Weight | 217.24 g/mol | |
| IUPAC Name | 4-(Benzyloxy)-2-fluoroaniline | |
| Synonyms | Benzenamine, 2-fluoro-4-(phenylmethoxy)- | [3] |
| Appearance | Predicted: White to light yellow solid | [5][6] |
| Purity | ≥97% (Typical) | |
| Storage | Store in a dark place under an inert atmosphere at room temperature. |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of 4-(Benzyloxy)-2-fluoroaniline is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles, starting from commercially available 2-fluoro-4-nitrophenol. The strategy involves a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro group to the target aniline.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(Benzyloxy)-2-fluoroaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-nitrophenol (10.0 g, 63.6 mmol), potassium carbonate (K₂CO₃, 13.2 g, 95.4 mmol), and acetone (150 mL).
-
Stir the suspension vigorously. Add benzyl bromide (9.1 mL, 76.4 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene as a crystalline solid.
Step 2: Synthesis of 4-(Benzyloxy)-2-fluoroaniline
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In a 500 mL round-bottom flask, suspend the purified 1-(benzyloxy)-2-fluoro-4-nitrobenzene (10.0 g, 40.4 mmol) in ethanol (200 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 45.6 g, 202 mmol) to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (40 mL) dropwise, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).
-
Basify the acidic solution by the slow addition of a 30% sodium hydroxide solution until the pH is ~9-10. The tin salts will precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(Benzyloxy)-2-fluoroaniline.
-
Purify the product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final compound.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(Benzyloxy)-2-fluoroaniline. The following techniques are standard for this purpose.
Caption: Standard workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
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¹H NMR: The spectrum is expected to show distinct signals for each type of proton.
Predicted Chemical Shift (δ, ppm) Multiplicity Assignment 7.30 - 7.50 Multiplet Protons of the benzyl ring phenyl group (5H) 6.70 - 6.90 Multiplet Aromatic protons on the aniline ring (3H) 5.05 Singlet Benzylic methylene protons (-O-CH₂-Ph) (2H) | 3.70 - 4.20 | Broad Singlet | Amine protons (-NH₂) (2H) |
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¹³C NMR: The spectrum will show 11 distinct signals corresponding to the inequivalent carbon atoms. The C-F coupling will be observable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. A standard method involves acquiring the spectrum using a KBr pellet.[7]
Protocol: KBr Pellet Method
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Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[7]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching (benzylic CH₂) |
| 1620 - 1580 | N-H scissoring and Aromatic C=C stretching |
| 1520 - 1480 | Aromatic C=C ring stretching |
| 1260 - 1220 | Aryl-O-C stretching (asymmetric) |
| 1100 - 1000 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion: [M+H]⁺ at m/z = 218.09.
-
Key Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl group.
Applications in Drug Discovery and Development
4-(Benzyloxy)-2-fluoroaniline is not merely a chemical curiosity; it is a strategically designed building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[8]
-
Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and tune the pKa of the nearby amino group.[1][2][9]
-
Synthetic Handle: The primary amine group is a versatile nucleophile, readily participating in reactions such as amide bond formation, reductive amination, diazotization, and transition-metal-catalyzed cross-coupling reactions to build more complex heterocyclic systems like quinolines and benzimidazoles.[1]
-
Scaffold for Biologically Active Molecules: Substituted anilines are privileged scaffolds found in a vast number of approved drugs, especially kinase inhibitors used in oncology. The unique substitution pattern of 4-(Benzyloxy)-2-fluoroaniline allows for precise vectoral expansion to probe the binding pockets of biological targets.
Caption: Potential applications of 4-(Benzyloxy)-2-fluoroaniline as a versatile building block.
Safety, Handling, and Storage
| Hazard Category | Precautionary Measures |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[12][14] May cause irritation to skin, eyes, and respiratory tract.[10][15] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12][14] All handling should be performed in a certified chemical fume hood.[10] |
| Handling | Avoid generating dust. Avoid all personal contact, including inhalation.[11] Keep away from heat, sparks, and open flames.[10][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Store locked up.[11] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[10][12] Skin: Wash off immediately with soap and plenty of water.[14] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][14] Inhalation: Move person to fresh air.[14] |
Conclusion
4-(Benzyloxy)-2-fluoroaniline (CAS 190060-72-1) is a highly functionalized synthetic intermediate with significant potential for researchers in drug discovery and advanced materials. Its unique combination of a nucleophilic amino group, a metabolically robust fluorine substituent, and a readily cleavable benzyl ether makes it an ideal starting point for the synthesis of novel, high-value compounds. The synthetic and analytical protocols outlined in this guide provide a solid framework for the preparation and validation of this compound, enabling its effective use in demanding research and development applications.
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